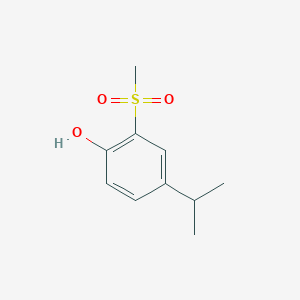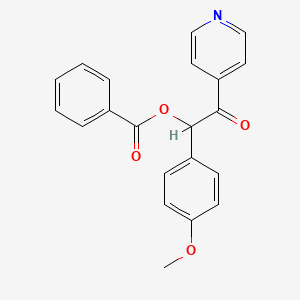![molecular formula C16H27O5P B14392377 Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate CAS No. 89964-99-8](/img/structure/B14392377.png)
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate is an organic compound that features a phosphonate group attached to a benzyloxy and hydroxypropyl moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate typically involves the reaction of a benzyloxy compound with a phosphonate reagent under controlled conditions. One common method includes the use of a benzyloxy alcohol and a phosphonate ester in the presence of a base to facilitate the reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the benzylic position to a more reduced state, such as a benzylic alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can produce a variety of substituted benzyloxy compounds.
Wissenschaftliche Forschungsanwendungen
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxypropyl groups allow the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The phosphonate group can also interact with metal ions and other molecules, influencing the compound’s overall reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropyl [3-(benzyloxy)-2-hydroxyethyl]phosphonate
- Dipropyl [3-(benzyloxy)-2-hydroxybutyl]phosphonate
- Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphate
Uniqueness
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
89964-99-8 |
|---|---|
Molekularformel |
C16H27O5P |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
1-dipropoxyphosphoryl-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H27O5P/c1-3-10-20-22(18,21-11-4-2)14-16(17)13-19-12-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3 |
InChI-Schlüssel |
GKBFLZJDNXPJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(CC(COCC1=CC=CC=C1)O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


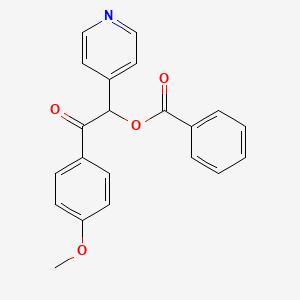
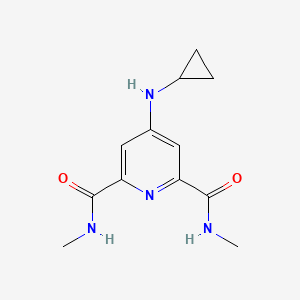
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)

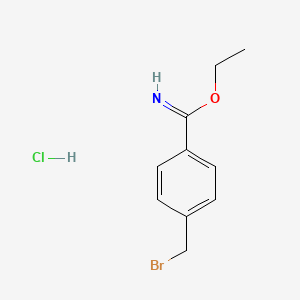
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)


